4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a butenyl amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 4,4-diphenylbut-3-en-1-amine with isopropyl halides in the presence of a strong base. The reaction conditions often include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst/Base: Potassium carbonate or sodium hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Saturated amines
Substitution Products: Alkylated or acylated amines
Scientific Research Applications
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
1,3-Diphenyl-2-propanone: Utilized in organic synthesis as an intermediate for various chemical reactions.
Uniqueness
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
61068-74-4 |
---|---|
Molecular Formula |
C22H29N |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
4,4-diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C22H29N/c1-18(2)23(19(3)4)17-11-16-22(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-10,12-16,18-19H,11,17H2,1-4H3 |
InChI Key |
HDUJPKMACPFHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.